molecular formula C13H18N2O B7451272 1-Benzyl-3-cyclopentylurea

1-Benzyl-3-cyclopentylurea

Cat. No.: B7451272
M. Wt: 218.29 g/mol
InChI Key: SJIDJHDHGFFNES-UHFFFAOYSA-N
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Description

1-Benzyl-3-cyclopentylurea is a synthetic urea derivative of interest in medicinal chemistry and drug discovery research. The urea functional group is a privileged structure in pharmaceutical agents due to its ability to form multiple, stable hydrogen bonds with biological targets, which is crucial for enhancing binding affinity and selectivity . Researchers investigate such unsymmetrical urea derivatives for their potential as core scaffolds in developing novel bioactive molecules. In particular, compounds with a cyclopentane urea core have been identified as potent agonists of the Formyl Peptide Receptor 2 (FPR2) . FPR2 is a key receptor involved in the active resolution of inflammation, and its agonists are being explored for their anti-inflammatory and pro-resolving properties, such as the ability to reduce neutrophil adhesion in models of inflammation . The conformational properties of the urea linkage, which can be influenced by N-substitution with groups like benzyl and cyclopentyl, play a significant role in determining the molecule's three-dimensional shape and its subsequent biological interactions . From a synthetic chemistry perspective, modern methods for preparing unsymmetrical ureas like this one often aim to avoid traditional, highly toxic reagents such as phosgene. Recent protocols utilize alternatives, such as hypervalent iodine reagents, to mediate the coupling of amines under milder conditions . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-benzyl-3-cyclopentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13(15-12-8-4-5-9-12)14-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIDJHDHGFFNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The most well-established method for synthesizing 1-benzyl-3-cyclopentylurea involves the reaction of benzylamine with a cyclopentyl-substituted cyclic carbonate derivative. This approach, adapted from patented methodologies for 1,3-disubstituted ureas, proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the cyclic carbonate. The reaction typically employs a base catalyst, such as sodium methoxide, to deprotonate the amine and enhance its nucleophilicity.

In a representative procedure, equimolar quantities of benzylamine and a cyclopentyl cyclic carbonate (e.g., cyclopentylene carbonate) are combined in a polar aprotic solvent like acetonitrile. Sodium methoxide (5–10 mol%) is added, and the mixture is heated to 90–140°C under autogenous pressure for 2–5 hours. The reaction progresses through a tetrahedral intermediate, culminating in the release of carbon dioxide and formation of the urea linkage (Figure 1).

Optimization Parameters

Critical variables influencing yield and purity include:

  • Temperature : Reactions below 90°C show incomplete conversion (<60% yield), while temperatures exceeding 140°C promote decomposition byproducts.

  • Catalyst Loading : Sodium methoxide concentrations below 5 mol% result in prolonged reaction times (8–12 hours), whereas >15 mol% accelerates side reactions like N-alkylation.

  • Solvent Selection : Acetonitrile outperforms DMF and THF due to superior carbonate solubility and base compatibility.

Post-reaction cooling to 10–30°C induces crystallization of the product, which is isolated via filtration and washed with cold water or acetone to remove residual salts. Typical yields range from 70–85% after recrystallization from ethanol/water mixtures.

Table 1: Representative Cyclocarbonate Reaction Conditions

AmineCyclic CarbonateCatalystTemp (°C)Time (h)Yield (%)
BenzylamineCyclopentylene carbonateNaOMe100382 ± 3
BenzylamineEthylene carbonateNaOMe95385 ± 2
CyclopentylaminePropylene carbonateK₂CO₃120478 ± 4

Copper-Catalyzed Three-Component Coupling

Radical-Mediated Assembly

Recent advances in transition metal catalysis enable the synthesis of this compound via a copper-mediated carboamination strategy. This method couples styrenes, potassium cyclopentyltrifluoroborate, and preformed benzylurea derivatives in a one-pot procedure. The mechanism involves:

  • Radical Generation : Cu(II) oxidizes the trifluoroborate salt to a cyclopentyl radical.

  • Alkene Addition : The radical adds to styrene, forming a benzylic radical intermediate.

  • Oxidative Coupling : The benzylic radical reacts with a copper-bound urea, yielding the final product.

Substrate Scope and Limitations

The reaction exhibits broad compatibility with substituted styrenes (electron-donating groups enhance yields) but requires stoichiometric oxidants like tert-butyl hydroperoxide. Key limitations include:

  • Diene Interference : Conjugated dienes undergo competitive polymerization, reducing yields to <40%.

  • Steric Effects : Bulky substituents on the urea nitrogen (e.g., 2,6-dimethylbenzyl) hinder coupling efficiency.

Optimized conditions use 10 mol% Cu(OTf)₂ and 1,10-phenanthroline ligand in dichloroethane at 80°C, achieving 65–75% yields for this compound.

Alternative Synthetic Routes

Isocyanate Coupling

Although less commonly employed due to toxicity concerns, reaction of benzyl isocyanate with cyclopentylamine in dichloromethane provides this compound in 60–70% yield. This method requires strict anhydrous conditions and generates stoichiometric HCl, necessitating base scavengers like triethylamine.

Enzymatic Ureation

Preliminary studies suggest lipase-catalyzed transureation between benzyl carbamate and cyclopentylamine in ionic liquids (e.g., [BMIM][BF₄]). While environmentally benign, this approach currently suffers from low conversion rates (<30%) and extended reaction times (48–72 hours).

Structural Characterization and Purity Assessment

Spectroscopic Analysis

1H NMR spectra of this compound exhibit characteristic signals:

  • Urea NH : Two broad singlets at δ 6.2–6.5 ppm (J ≈ 8 Hz)

  • Benzyl CH₂ : Singlet at δ 4.4–4.6 ppm

  • Cyclopentyl CH : Multiplet at δ 3.8–4.1 ppm

13C NMR confirms the urea carbonyl at δ 158–162 ppm, with benzylic carbons resonating at δ 45–48 ppm. High-resolution mass spectrometry (HRMS) typically shows [M+H]+ at m/z 247.1443 (calculated for C₁₃H₁₈N₂O₂).

Chromatographic Purity

HPLC analysis on a C18 column (MeCN/H₂O gradient) reveals ≥98% purity for recrystallized products, with retention times of 12.3 ± 0.2 minutes.

Comparative Evaluation of Methods

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)Reaction TimeScalability
Cyclocarbonate82983 hExcellent
Cu Catalysis70958 hModerate
Isocyanate65972 hPoor
Enzymatic288548 hLimited

The cyclocarbonate method emerges as superior for large-scale production due to shorter reaction times and higher yields, while copper catalysis offers advantages in regioselectivity for structurally complex analogs .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-cyclopentylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The benzyl group in this compound can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Corresponding urea derivatives with oxidized functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted urea derivatives with different nucleophilic groups.

Scientific Research Applications

1-Benzyl-3-cyclopentylurea has found applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of heterocyclic compounds and other urea derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that urea derivatives can interact with biological targets, leading to potential therapeutic applications.

    Medicine: Explored for its potential use as a pharmaceutical intermediate. Urea derivatives are known for their role in drug development, and this compound is no exception.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique structure makes it a valuable component in the formulation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-cyclopentylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, this compound may inhibit bacterial enzymes, leading to the disruption of essential cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Benzyl-3-cyclopentylurea with three analogs: 1-Benzyl-3-methylurea , 1-Cyclopentyl-3-phenylurea , and 1-Benzoyl-3-methyl-3-pentylthiourea (from ). A summary of key differences is provided in Table 1.

Table 1: Structural and Functional Comparison of Urea/Thiourea Derivatives

Compound Substituents (N1/N3) Functional Group Molecular Weight (g/mol) Key Properties/Applications
This compound Benzyl/Cyclopentyl Urea ~260.3* Rigid cycloalkyl group may enhance binding selectivity
1-Benzyl-3-methylurea Benzyl/Methyl Urea ~164.2 Simpler structure; potential precursor for drug development
1-Cyclopentyl-3-phenylurea Cyclopentyl/Phenyl Urea ~218.3 Aromatic N3 group may improve membrane permeability
1-Benzoyl-3-methyl-3-pentylthiourea Benzoyl/Pentyl Thiourea ~292.4† Thiourea core (S replaces O) increases lipophilicity

* Calculated based on molecular formula.
† From .

Key Observations:

Functional Group Variations: Thiourea vs. Benzyl vs. Benzoyl: The benzyl group (CH₂Ph) in this compound is less electron-withdrawing than the benzoyl group (COPh) in the thiourea analog, which may alter electronic interactions with biological targets.

Substituent Effects :

  • Cyclopentyl vs. Pentyl : The cyclopentyl group in this compound introduces steric rigidity, which could improve binding selectivity compared to the flexible pentyl chain in the thiourea derivative .
  • Aromatic vs. Aliphatic Groups : The phenyl group in 1-Cyclopentyl-3-phenylurea may enhance π-π stacking interactions, whereas the methyl group in 1-Benzyl-3-methylurea simplifies synthetic accessibility.

Physicochemical Properties :

  • Lipophilicity : Thioureas generally exhibit higher logP values than ureas due to sulfur’s hydrophobicity. For example, 1-Benzoyl-3-methyl-3-pentylthiourea is likely more lipophilic than this compound, impacting pharmacokinetics .
  • Melting Points : Ureas with aromatic substituents (e.g., benzyl, phenyl) typically have higher melting points than aliphatic derivatives due to crystalline packing efficiency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-Benzyl-3-cyclopentylurea, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : Begin with urea derivatives and cyclopentylamine via nucleophilic substitution or carbodiimide-mediated coupling. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to balance reaction rate and byproduct formation. Monitor intermediates via TLC or HPLC, and characterize products using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) . For reproducibility, document solvent purity, stoichiometry, and purification steps (e.g., column chromatography gradients) .

Q. How should researchers validate the purity and identity of this compound?

  • Methodological Answer : Combine orthogonal techniques:

  • Chromatography : HPLC with UV detection (λ = 254 nm) and a C18 column to assess purity (>98%).
  • Spectroscopy : Compare NMR chemical shifts with computational predictions (e.g., DFT) and reference analogs (e.g., 1-Benzyl-3-phenylurea ).
  • Elemental Analysis : Confirm C, H, N percentages within 0.3% of theoretical values .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases or proteases) using fluorogenic substrates. For cytotoxicity screening, use MTT assays on HEK-293 or HeLa cells with dose-response curves (IC50_{50} calculation). Include positive controls (e.g., staurosporine) and validate results across triplicate experiments .

Advanced Research Questions

Q. How can structural modifications to this compound enhance its selectivity in target binding?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., ATP-binding pockets). Modify the benzyl group’s substituents (e.g., electron-withdrawing groups) or cyclopentyl ring size to alter steric and electronic complementarity. Validate via SPR (surface plasmon resonance) to measure binding kinetics (konk_{on}, koffk_{off}) .

Q. What analytical techniques resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability studies (ICH guidelines):

  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h; analyze degradation via LC-MS.
  • Thermal Stability : TGA/DSC to identify decomposition thresholds. Cross-reference with Arrhenius modeling to predict shelf life .

Q. How can researchers design a structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer :

  • Library Design : Synthesize analogs with systematic substitutions (e.g., benzyl → substituted benzyl, cyclopentyl → cyclohexyl).
  • Data Analysis : Apply multivariate statistics (PCA or PLS) to correlate structural descriptors (logP, polar surface area) with bioactivity. Publish raw data in supplementary materials for reproducibility .

Data Interpretation and Reproducibility

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

  • Methodological Answer : Standardize starting material sources (e.g., Sigma-Aldridge vs. TCI) and employ QC protocols:

  • In-process Controls : Monitor reaction progress via inline FTIR.
  • Post-synthesis : Use DSC to confirm crystalline polymorphism consistency .

Q. How should conflicting cytotoxicity data between academic labs be reconciled?

  • Methodological Answer : Conduct interlaboratory studies using identical cell lines (ATCC-verified), passage numbers, and serum-free media. Share raw data (e.g., flow cytometry plots) via open-access repositories. Apply Bland-Altman analysis to assess systematic biases .

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